9-(Lupinylthio)xanthene
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Overview
Description
9-(Lupinylthio)xanthene is a synthetic organic compound characterized by its unique structure, which includes a xanthene core substituted with a lupinylthio group. This compound is part of the broader class of xanthene derivatives, known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Lupinylthio)xanthene typically involves the reaction of a xanthene derivative with a lupinylthio compound. One common method includes the use of a Friedel-Crafts alkylation reaction, where the xanthene core is alkylated with a lupinylthio group in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 9-(Lupinylthio)xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the xanthene core or the lupinylthio group, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted xanthenes and lupinylthio derivatives.
Scientific Research Applications
9-(Lupinylthio)xanthene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye due to its strong fluorescence properties. It is also employed in the synthesis of other complex organic molecules.
Biology: Utilized in biological imaging and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Applied in the development of new materials and as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 9-(Lupinylthio)xanthene involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to cellular proteins and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular functions such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Xanthone: A parent compound of xanthene derivatives, known for its diverse biological activities.
Fluorescein: A xanthene dye widely used in fluorescence microscopy and medical diagnostics.
Rhodamine: Another xanthene dye with applications in fluorescence imaging and as a laser dye.
Uniqueness: 9-(Lupinylthio)xanthene stands out due to its unique lupinylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its fluorescence characteristics and may provide additional therapeutic benefits compared to other xanthene derivatives.
Properties
CAS No. |
156171-17-4 |
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Molecular Formula |
C23H27NOS |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(1R,9aR)-1-(9H-xanthen-9-ylsulfanylmethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C23H27NOS/c1-3-12-21-18(9-1)23(19-10-2-4-13-22(19)25-21)26-16-17-8-7-15-24-14-6-5-11-20(17)24/h1-4,9-10,12-13,17,20,23H,5-8,11,14-16H2/t17-,20+/m0/s1 |
InChI Key |
HATRNZBPIOXPFY-FXAWDEMLSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CSC3C4=CC=CC=C4OC5=CC=CC=C35 |
Canonical SMILES |
C1CCN2CCCC(C2C1)CSC3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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